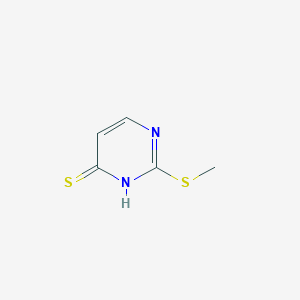

2-(Methylthio)pyrimidine-4(3H)-thione

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-(メチルチオ)ピリミジン-4(3H)-チオンは、ピリミジンファミリーに属する複素環式化合物です。ピリミジンは、6員環の1位と3位に2つの窒素原子を含む芳香族複素環式化合物です。

製法

合成経路と反応条件

2-(メチルチオ)ピリミジン-4(3H)-チオンの合成は、一般的に、エステル、アルデヒド、ケトンなどのカルボニル化合物を、(2,2,6,6-テトラメチルピペリジン-1-イル)オキシル(TEMPO)やその場で調製されたリサイクル可能な鉄(II)錯体などの触媒の存在下でアミジンと反応させることによって行われます 。 別の方法としては、DMF-DMAをアセチル部分のメチル基で縮合させ、続いて環化させてピリミジン環を形成する方法があります .

工業生産方法

2-(メチルチオ)ピリミジン-4(3H)-チオンの工業生産方法は、文献にはあまり記載されていません。反応条件の最適化、効率的な触媒の使用、精製技術など、大規模有機合成の一般的な原理が適用されるでしょう。

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Methylthio)pyrimidine-4(3H)-thione typically involves the reaction of carbonyl compounds (such as esters, aldehydes, and ketones) with amidines in the presence of catalysts like (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO) and an in situ prepared recyclable iron (II)-complex . Another method involves the condensation of DMF–DMA at the methyl group of the acetyl moiety, followed by cyclization to form the pyrimidine ring .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply.

化学反応の分析

反応の種類

2-(メチルチオ)ピリミジン-4(3H)-チオンは、次のようなさまざまな化学反応を起こします。

酸化: この化合物は、スルホキシドやスルホンを生成する酸化を受けることができます。

還元: 還元反応は、チオン基をチオール基に変換することができます。

一般的な試薬と条件

これらの反応で使用される一般的な試薬には、酸化剤(酸化には過酸化水素など)、還元剤(還元には水素化ホウ素ナトリウムなど)、求核剤(置換反応にはシアン化物イオンなど)があります .

主要な生成物

これらの反応から生成される主要な生成物には、スルホキシド、スルホン、チオール、およびさまざまな置換ピリミジンが含まれます .

科学的研究の応用

2-(メチルチオ)ピリミジン-4(3H)-チオンは、科学研究においていくつかの応用があります。

化学: より複雑な複素環式化合物の合成のためのビルディングブロックとして使用されます。

生物学: この化合物は、特定の炎症性メディエーターの発現と活性を阻害することで、抗炎症剤としての可能性を示しています.

医学: 神経保護作用と抗神経炎症作用について研究されており、神経変性疾患の治療のための潜在的な候補となっています.

産業: この化合物は、特定の特性を持つ新素材の開発に使用できます。

作用機序

2-(メチルチオ)ピリミジン-4(3H)-チオンの作用機序には、小胞体ストレス、アポトーシス、およびNF-kB炎症経路の阻害が含まれます。 この化合物は、ATF4やNF-kBタンパク質などの分子標的に作用し、炎症性マーカーの発現を抑制し、神経保護を促進します .

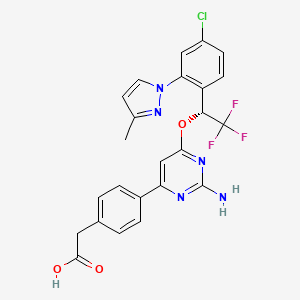

類似の化合物との比較

類似の化合物

- 2,4-ジメチルチオ-6-メチルピリミジン

- 2,4-ジメチルチオ-5-メチルピリミジン

- 2,4-ジメチルチオ-3-メチルピリミジン

独自性

2-(メチルチオ)ピリミジン-4(3H)-チオンは、その特定の置換パターンによって独特であり、異なる化学的および生物学的特性を付与します。 複数の炎症経路を阻害し、神経保護を提供する能力は、他の類似の化合物とは一線を画しています .

類似化合物との比較

Similar Compounds

- 2,4-Dimethylthio-6-methylpyrimidine

- 2,4-Dimethylthio-5-methylpyrimidine

- 2,4-Dimethylthio-3-methylpyrimidine

Uniqueness

2-(Methylthio)pyrimidine-4(3H)-thione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to inhibit multiple inflammatory pathways and provide neuroprotection sets it apart from other similar compounds .

特性

CAS番号 |

6303-54-4 |

|---|---|

分子式 |

C5H6N2S2 |

分子量 |

158.2 g/mol |

IUPAC名 |

2-methylsulfanyl-1H-pyrimidine-6-thione |

InChI |

InChI=1S/C5H6N2S2/c1-9-5-6-3-2-4(8)7-5/h2-3H,1H3,(H,6,7,8) |

InChIキー |

FGQOFZKBSSDRIA-UHFFFAOYSA-N |

正規SMILES |

CSC1=NC=CC(=S)N1 |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1,2,5,6-Tetrahydrothiopyrano[2,3-c]pyrazol-3(4H)-one](/img/structure/B11771494.png)

![6-Methylbenzo[d]isothiazol-3-amine](/img/structure/B11771497.png)

![7-Methoxybenzo[d]isoxazole](/img/structure/B11771500.png)

![2-Ethyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one](/img/structure/B11771507.png)